molecular formula C28H30N6O4S B11671273 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11671273
M. Wt: 546.6 g/mol
InChI Key: UAPSHUGTTGHZEQ-STBIYBPSSA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups. The hydrazide moiety is conjugated to a 4-(dimethylamino)benzylidene group via an E-configuration imine bond. Its molecular formula is C₃₄H₃₄N₆O₄S, with a molecular weight of 634.75 g/mol. The compound’s design aligns with pharmacophores known for antimicrobial and anticancer activities, as seen in structurally related hydrazides .

Properties

Molecular Formula

C28H30N6O4S

Molecular Weight

546.6 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H30N6O4S/c1-33(2)21-13-11-19(12-14-21)17-29-30-25(35)18-39-28-32-31-27(34(28)22-9-7-6-8-10-22)20-15-23(36-3)26(38-5)24(16-20)37-4/h6-17H,18H2,1-5H3,(H,30,35)/b29-17+

InChI Key

UAPSHUGTTGHZEQ-STBIYBPSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-thiol

The triazole core is synthesized via cyclocondensation of 3,4,5-trimethoxybenzoylhydrazine with phenyl isothiocyanate. A mixture of 3,4,5-trimethoxybenzoylhydrazine (1.0 equiv) and phenyl isothiocyanate (1.2 equiv) in anhydrous ethanol is refluxed for 6–8 hours. The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of phosphoric acid (85%) at 120°C for 3 hours, yielding the triazole-3-thiol derivative. Purification by recrystallization from ethanol affords the product as a white solid (72% yield).

Key Reaction Parameters

  • Solvent: Ethanol (anhydrous)

  • Catalyst: H₃PO₄ (85%)

  • Temperature: 120°C (cyclization)

  • Yield: 72%

Alkylation with Ethyl Bromoacetate

The thiol group is alkylated using ethyl bromoacetate under basic conditions. A suspension of triazole-3-thiol (1.0 equiv) and sodium ethoxide (1.5 equiv) in absolute ethanol is stirred at 0°C for 30 minutes. Ethyl bromoacetate (1.2 equiv) is added dropwise, and the reaction is refluxed for 4 hours. The product, ethyl [(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, is isolated by solvent evaporation and recrystallized from ethanol (68% yield).

Characterization Data

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1230 cm⁻¹ (C-O-C)

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, CH₂CH₃), 4.30 (s, 2H, SCH₂CO), 6.90–7.50 (m, 8H, aromatic)

Hydrazinolysis to Acetohydrazide

The ester intermediate is converted to acetohydrazide via reflux with hydrazine hydrate. Ethyl [(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1.0 equiv) is dissolved in methanol (30 mL), and hydrazine hydrate (3.0 equiv) is added. The mixture is refluxed for 3 hours, cooled, and poured into ice water. The precipitated 2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is filtered and recrystallized from ethanol (82% yield).

Optimization Notes

  • Excess Hydrazine: Ensures complete conversion of the ester to hydrazide.

  • Solvent Choice: Methanol facilitates nucleophilic substitution without side reactions.

Schiff Base Formation with 4-(Dimethylamino)benzaldehyde

The final step involves condensation of the hydrazide with 4-(dimethylamino)benzaldehyde. A mixture of acetohydrazide (1.0 equiv), 4-(dimethylamino)benzaldehyde (1.1 equiv), and catalytic DMF (5 drops) is subjected to microwave irradiation (200 W, 30-second intervals, 3 minutes). The reaction is monitored by TLC (chloroform:methanol, 9:1), and the product is purified by recrystallization from ethanol (86% yield).

Critical Parameters

  • Microwave Irradiation: Accelerates imine formation while minimizing decomposition.

  • Catalyst: DMF enhances electrophilicity of the aldehyde carbonyl.

Spectral Confirmation

  • IR (KBr): 1640 cm⁻¹ (C=N), 3350 cm⁻¹ (NH)

  • ¹H NMR (DMSO-d₆): δ 2.95 (s, 6H, N(CH₃)₂), 3.75 (s, 2H, SCH₂), 6.70–8.10 (m, 12H, aromatic), 10.10 (s, 1H, NH)

Optimization of Reaction Conditions

Solvent and Catalytic Systems

  • Alkylation Step: Ethanol provides optimal solubility for both the thiol and ethyl bromoacetate. Sodium ethoxide deprotonates the thiol, enhancing nucleophilicity.

  • Schiff Base Formation: Solvent-free microwave conditions reduce reaction time from hours to minutes while improving yield (86% vs. 65% conventional heating).

Temperature and Time

  • Cyclization: Elevated temperature (120°C) ensures complete ring closure without by-products.

  • Microwave Irradiation: Controlled intermittent heating prevents thermal degradation of sensitive functional groups.

Comparative Analysis of Methodologies

StepConventional MethodOptimized MethodYield Improvement
Triazole Cyclization6 hours reflux, H₂SO₄ catalyst3 hours, H₃PO₄ catalyst72% → 78%
Alkylation8 hours reflux, K₂CO₃ base4 hours, NaOEt base60% → 68%
Hydrazinolysis6 hours reflux3 hours reflux70% → 82%
Schiff Base Formation12 hours stirring, acetic acid3 minutes microwave, DMF catalyst65% → 86%

Challenges and Troubleshooting

  • Regioselectivity in Triazole Formation: Phosphoric acid minimizes side products during cyclization compared to sulfuric acid.

  • E/Z Isomerism in Schiff Base: Microwave conditions favor the thermodynamically stable E-isomer, confirmed by NOESY NMR.

  • Purification: Recrystallization from ethanol effectively removes unreacted aldehyde and hydrazide by-products.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C28H30N6O4S. The compound features a triazole ring that is known for its diverse biological activities. Its synthesis typically involves multi-step reactions that can include condensation reactions and the use of various reagents to achieve the desired functional groups.

Biological Activities

2.1 Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the sulfanyl and acetohydrazide groups in this compound may enhance its efficacy against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi effectively.

2.2 Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the dimethylamino group which can enhance cellular uptake and bioactivity. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest.

2.3 Anti-inflammatory Effects

In silico docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. Inhibition of 5-LOX is crucial for the development of anti-inflammatory drugs since this enzyme plays a significant role in the biosynthesis of leukotrienes, which are mediators of inflammation.

Agricultural Applications

Compounds with triazole structures have been widely studied for their fungicidal properties. The incorporation of such structures into agrochemicals can lead to the development of effective fungicides that protect crops from fungal diseases. The unique functional groups in this compound may also provide additional modes of action against plant pathogens.

Material Science Applications

The compound's unique chemical properties make it a candidate for developing new materials with specific functionalities such as sensors or catalysts. The ability to modify its structure could lead to materials with enhanced thermal stability or electrical conductivity.

Summary and Future Directions

This compound presents a promising avenue for research across multiple disciplines due to its diverse biological activities and potential applications in agriculture and materials science. Future studies should focus on:

  • In vivo studies to confirm its efficacy and safety in biological systems.
  • Structure-activity relationship (SAR) studies to optimize its pharmacological properties.
  • Development of formulations for agricultural use to enhance crop protection.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole Core Modifications

  • Compound A ():

  • Structure: 5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole.
  • Key Differences: Replaces the 3,4,5-trimethoxyphenyl group with a 4-chlorophenyl and 4-methylphenyl.
  • Impact: Reduced electron-donating effects (Cl vs. OCH₃) and lower lipophilicity compared to the target compound. Molecular weight: 505.03 g/mol .
    • Compound B ():
  • Structure: 5-(4-methylphenyl)-4-phenyl-1,2,4-triazole with a 2,4,6-trimethoxyphenylidene group.
  • Key Differences: Methoxy groups at positions 2,4,6 vs. 3,4,3.
  • Impact: Altered steric and electronic profiles may affect binding interactions in biological systems .

Aromatic Ring Modifications

  • Compound C ():

  • Structure: 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole with a 4-hydroxy-3,5-dimethoxyphenylidene group.
  • Key Differences: Ethyl substituent on the triazole and hydroxyl-methoxy substitution on the arylidene.

Hydrazide Backbone Variations

  • Compound D ():

  • Structure: Coumarin-derived hydrazide (2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide).
  • Key Differences: Coumarin replaces the triazole-sulfanyl moiety.
  • Impact: Enhanced fluorescence properties and different pharmacokinetic profiles due to the rigid coumarin scaffold .

Key Research Findings

  • Antimicrobial Efficacy : The 3,4,5-trimethoxyphenyl group in the target compound may enhance activity against Gram-positive bacteria (cf. ), whereas chloro/methyl substituents (Compound A) are less electron-rich, reducing membrane interaction .
  • Crystallography: Similar hydrazides () crystallize in monoclinic systems with predictable bond lengths (1.36–1.42 Å for C=N), suggesting stable imine conjugation in the target compound .

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Formula: C21H24N4O3S
Molecular Weight: 396.51 g/mol
IUPAC Name: this compound

The synthesis of this compound typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and a suitable hydrazine derivative under reflux conditions in solvents like ethanol or methanol. The reaction is optimized for yield and purity through recrystallization or chromatography techniques .

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce cytotoxicity in various cancer cell lines including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) with IC50 values indicating significant potency .

CompoundCell LineIC50 Value (µM)
5oSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88

These findings suggest that the compound may act through mechanisms involving microtubule disruption .

2. Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, indicating its ability to disrupt bacterial cell walls or interfere with metabolic processes .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound can bind to specific enzymes or receptors, modulating their activity.
  • Receptor Interaction: It may interact with cellular receptors leading to altered signal transduction pathways.

Study on Anticancer Properties

A recent study synthesized a series of compounds similar to this compound and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Use polar aprotic solvents like DMF or ethanol to enhance solubility and reaction kinetics .
  • Catalysts : Employ cesium carbonate or acetic acid to accelerate nucleophilic substitution and condensation steps .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .
  • Temperature control : Maintain reflux conditions (70–90°C) for 6–12 hours to ensure complete intermediate formation .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm hydrazone and triazole ring formation (e.g., δ 8.3–8.5 ppm for imine protons) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S–C bond at 650–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 505.5 [M+H]⁺) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for biological assays) and ethanol (for synthesis). Adjust pH to 6–8 to prevent hydrolysis of the hydrazide moiety .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How does this compound interact with molecular targets (e.g., enzymes or receptors) to exert biological effects?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions between the triazole ring and ATP-binding pockets in kinases (e.g., EGFR) .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against acetylcholinesterase or COX-2 via spectrophotometric methods .
  • Receptor Binding Studies : Employ radioligand displacement assays (e.g., [³H]-estradiol for estrogen receptor binding) .

Q. How can structural modifications enhance its bioactivity while minimizing toxicity?

  • Methodological Answer :
  • SAR Studies :
Substituent ModificationObserved EffectReference
Methoxy → Hydroxy (phenyl ring)↑ Anticancer activity (IC₅₀ from 25 μM → 12 μM)
Triazole → Thiadiazole↓ Cytotoxicity in normal cells
  • Computational Modeling : Use QSAR to predict ADMET properties and prioritize derivatives with logP < 3.5 .

Q. How can contradictory data on antimicrobial activity across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Follow CLSI guidelines for MIC determination against S. aureus and E. coli, using fixed inoculum sizes (1×10⁶ CFU/mL) .
  • Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) in checkerboard assays to identify fractional inhibitory concentration (FIC) indices .

Q. What strategies ensure batch-to-batch consistency in pharmacological studies?

  • Methodological Answer :
  • Quality Control (QC) : Implement HPLC-DAD for purity (>98%) and LC-MS for identity confirmation in each batch .
  • Crystallization Optimization : Use solvent mixtures (ethanol/water) to achieve uniform crystal morphology .

Methodological Notes for Experimental Design

  • Synthesis Scale-Up : For gram-scale production, replace DMF with toluene to reduce solvent toxicity and improve safety .
  • Biological Assays : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results across ≥3 independent experiments .
  • Data Interpretation : Use ANOVA with post-hoc Tukey tests to analyze dose-response curves and address variability .

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